Titanium diethyldithiocarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

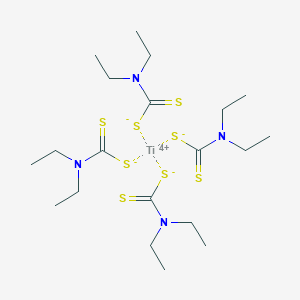

Titanium diethyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals. This compound is particularly notable for its applications in various fields, including optoelectronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium diethyldithiocarbamate can be synthesized through the reaction of titanium tetrachloride with sodium diethyldithiocarbamate in an organic solvent. The reaction typically proceeds under mild conditions, with the titanium tetrachloride being added dropwise to a solution of sodium diethyldithiocarbamate. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: Titanium diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and diethyldithiocarbamate disulfide.

Reduction: Reduction reactions can lead to the formation of titanium metal and diethyldithiocarbamate.

Substitution: The dithiocarbamate ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Ligand substitution reactions typically occur in the presence of a coordinating solvent, such as tetrahydrofuran or dimethyl sulfoxide.

Major Products Formed:

Oxidation: Titanium dioxide and diethyldithiocarbamate disulfide.

Reduction: Titanium metal and diethyldithiocarbamate.

Substitution: Various titanium complexes with different ligands.

Scientific Research Applications

Titanium diethyldithiocarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.

Biology: The compound has been studied for its potential use in biological imaging and as a therapeutic agent.

Medicine: Research has explored its use in drug delivery systems and as an anticancer agent.

Industry: this compound is used in the production of optoelectronic materials, such as colloidal nanocrystals for photovoltaic applications

Mechanism of Action

The mechanism of action of titanium diethyldithiocarbamate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, its interaction with metal ions can lead to the formation of reactive oxygen species, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

- Zinc diethyldithiocarbamate

- Copper diethyldithiocarbamate

- Nickel diethyldithiocarbamate

Comparison: Titanium diethyldithiocarbamate is unique in its ability to form highly stable complexes with titanium, which is not commonly observed with other transition metals. This stability makes it particularly useful in applications requiring robust and durable materials. Additionally, its optoelectronic properties are superior to those of similar compounds, making it a valuable material for the development of advanced electronic devices .

Biological Activity

Titanium diethyldithiocarbamate (Ti(DEDTC)₂) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and materials science. This article explores its biological mechanisms, therapeutic applications, and recent research findings, supported by data tables and case studies.

Overview of this compound

This compound is a dithiocarbamate complex that combines titanium with diethyldithiocarbamate ligands. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and nanotechnology.

The biological activity of Ti(DEDTC)₂ is primarily attributed to its ability to chelate metal ions and interact with thiol groups in proteins. This interaction can lead to:

- Metal Ion Chelation : Ti(DEDTC)₂ can form stable complexes with metal ions such as copper, zinc, and iron, which are crucial for various biological processes.

- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress .

- Induction of Apoptosis : Depending on the concentration and cellular context, Ti(DEDTC)₂ can either inhibit or induce apoptosis in cancer cells .

1. Cancer Therapy

Recent studies have highlighted the potential of Ti(DEDTC)₂ as an anticancer agent. For instance:

- Nanocomplex Formation : Diethyldithiocarbamate-copper nanocomplexes have shown enhanced chemotherapeutic efficacy against breast cancer by targeting nuclear proteins involved in cell death pathways .

- Mechanistic Insights : Research indicates that these complexes can inhibit proteasome activity and induce oxidative stress, leading to apoptosis in cancer cells .

2. Drug Delivery Systems

Ti(DEDTC)₂ has been explored as a component in drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents. The modification of drug carriers with Ti(DEDTC)₂ enhances their stability and bioavailability .

Case Study 1: Anticancer Activity

A study demonstrated that Ti(DEDTC)₂ significantly inhibited the proliferation of various cancer cell lines through mechanisms involving ROS generation and apoptosis induction. The combination of Ti(DEDTC)₂ with other chemotherapeutics resulted in synergistic effects, improving overall treatment efficacy .

Case Study 2: Drug Delivery Enhancement

In another investigation, Ti(DEDTC)₂-modified nanoparticles were used to deliver doxorubicin (DOX). The results showed improved tumor suppression rates compared to DOX alone, indicating that the dithiocarbamate modification facilitated better drug retention and targeted delivery .

Research Findings Summary

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Expanded Applications : Beyond cancer therapy, Ti(DEDTC)₂ may be explored for applications in neuroprotection and anti-inflammatory treatments due to its metal-binding properties.

- Nanotechnology Integration : Continued development of Ti(DEDTC)₂-based nanoparticles could lead to advancements in targeted therapy and imaging techniques.

Properties

CAS No. |

12367-51-0 |

|---|---|

Molecular Formula |

C20H40N4S8Ti |

Molecular Weight |

641.0 g/mol |

IUPAC Name |

N,N-diethylcarbamodithioate;titanium(4+) |

InChI |

InChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 |

InChI Key |

LFQXBAMBISRCSO-UHFFFAOYSA-J |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

Synonyms |

TITANIUM DIETHYLDITHIOCARBAMATE |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.